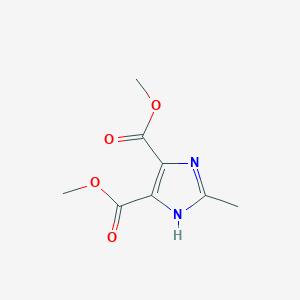










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.[CH3:15]C(C)([O-])C.[K+].IC.O>CN(C=O)C.CO.ClCCl>[CH3:10][O:9][C:7]([C:5]1[N:6]=[C:2]([CH3:1])[N:3]([CH3:15])[C:4]=1[C:11]([O:13][CH3:14])=[O:12])=[O:8] |f:1.2,6.7|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(N1)C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
694 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
MeOH dichloromethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 2 h at the same temperature
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed water (3×50 mL) and brine (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give 720 mg of crude product
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases were back-extracted dichloromethane (4×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give another 1.4 g of crude product
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1N=C(N(C1C(=O)OC)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 8.91 mmol | |
| AMOUNT: MASS | 1.89 g | |
| YIELD: PERCENTYIELD | 88.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |